molecular formula C7H7ClN2O2S B3375720 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride CAS No. 1135110-43-8

6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride

Cat. No.: B3375720
CAS No.: 1135110-43-8
M. Wt: 218.66 g/mol
InChI Key: YPVZMRGFAKMNHP-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride ( 1135110-43-8) is a versatile chemical scaffold in medicinal chemistry research. With a molecular formula of C 7 H 7 ClN 2 O 2 S and a molecular weight of 218.66 g/mol , this compound serves as a crucial precursor for the synthesis of various imidazo[2,1-b][1,3]thiazole derivatives. These fused heterocyclic systems are of significant interest in early-stage drug discovery due to their wide range of biological activities . Research indicates that structurally related imidazo[2,1-b][1,3]thiazole compounds have been investigated for their potential use in treating cardiovascular diseases, atherosclerosis, and heart failure, often through mechanisms involving the stimulation of endothelial nitric oxide synthase (eNOS) expression . The carboxylic acid functional group in this molecule provides a reactive handle for further chemical modifications, allowing researchers to develop a diverse array of analogs for structure-activity relationship (SAR) studies. This product is offered as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH/c1-4-5(6(10)11)9-2-3-12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZMRGFAKMNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135110-43-8
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride
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Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride (CAS No. 77628-51-4) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its biological significance. Its structure can be represented as follows:

  • IUPAC Name : 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • Molecular Formula : C₇H₈N₂O₂S
  • Molecular Weight : 182.22 g/mol
  • SMILES Representation : CC1=C(N2C=CSC2=N1)C(O)=O

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of derivatives of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid. In one study, various synthesized compounds were tested against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. Notably:

  • Compounds 4d and 4f exhibited antimicrobial activity against Staphylococcus epidermidis with Minimum Inhibitory Concentrations (MIC) of 19.5 µg/ml and 39 µg/ml respectively .
  • Other derivatives showed varying degrees of effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating MIC values as low as 1 µg/ml .

Cytotoxic Effects

The cytotoxic potential of thiazole derivatives has been a focal point in cancer research. Several studies have indicated that compounds bearing the thiazole ring possess significant anticancer properties:

  • A study reported that certain thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
  • The presence of specific substituents on the thiazole ring was found to enhance the anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .

Case Study 1: Antitubercular Activity

In a comprehensive study on new thiazole derivatives, several compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated promising activity with MIC values ranging from 0.625 to 10 µg/mL for various derivatives .

Case Study 2: Antimicrobial Screening

A series of synthesized compounds were subjected to antimicrobial screening against multiple bacterial strains. The results highlighted that while some derivatives were effective against gram-positive bacteria, others showed selective activity against gram-negative bacteria .

Summary of Biological Activities

Activity Type Pathogen/Cell Line MIC/IC50 Values
AntimicrobialStaphylococcus epidermidis19.5 µg/ml
AntimicrobialMycobacterium tuberculosis≤ 1 µg/ml
CytotoxicityVarious cancer cell linesIC50 = 1.61 - 1.98 µg/ml

Scientific Research Applications

Safety Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

Precautionary measures include avoiding ingestion and contact with skin or eyes .

Pharmacological Studies

This compound has been studied for its potential role as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may exhibit significant biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole compounds can exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biochemical Applications

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes makes it a valuable tool in enzymology.

Example: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can impact drug efficacy and safety profiles .

Material Science

In material science, the compound's unique chemical structure allows for the development of novel materials with specific properties. Its use in synthesizing polymers and other materials has been explored.

Application: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Tables

Study TypeFindings
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InteractionInhibits cytochrome P450 enzymes
Material PropertiesEnhances thermal stability in polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride is highlighted through comparisons with analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties Biological/Industrial Relevance
This compound Methyl (C6), COOH·HCl (C5) C₇H₇ClN₂O₂S Water-soluble salt; irritant (skin/eyes) Antitubercular lead compound
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Methyl (C5), COOH (C6) C₇H₆N₂O₂S Positional isomer; lower solubility Unknown bioactivity
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Methyl (C6), CHO (C5) C₇H₆N₂OS Reactive aldehyde group Intermediate for Schiff base synthesis
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid Phenyl (C6), COOH (C5) C₁₂H₈N₂O₂S Lipophilic aromatic group Structural analog with unstudied activity
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid 2,4-Dichlorophenyl (C6), COOH (C5) C₁₂H₆Cl₂N₂O₂S Electron-withdrawing Cl substituents Potential antibacterial applications
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride Cl (C6), SO₂Cl (C5) C₅H₂Cl₂N₂O₂S₂ Highly reactive sulfonyl chloride Intermediate for sulfonamide drugs
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide Methyl (C6), CSNH₂ (C5) C₇H₇N₃S₂ Thioamide group Research chemical for drug discovery

Structural and Reactivity Differences

  • Functional Group Variants :
    • The aldehyde analog (C7H6N2OS) is more reactive than the carboxylic acid, enabling condensations for heterocyclic expansions.
    • The sulfonyl chloride derivative (C5H2Cl2N2O2S2) exhibits higher electrophilicity, making it suitable for nucleophilic substitutions.
    • The carbothioamide (C7H7N3S2) replaces oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules like 2-amino-5-chlorothiazole derivatives (e.g., via alkylidene hydrazides or cycloalkylidene intermediates). For example, 2-amino-5-chlorothiazole hydrochloride (CAS: 302964-24-5) is a key starting reagent for analogous imidazo-thiazole derivatives . Reaction optimization may require adjusting stoichiometry, temperature, and catalysts (e.g., phosphorus oxychloride for cyclization) . Post-synthesis purification often employs recrystallization from acetic acid or DMF .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV/Vis and IR spectroscopy to confirm functional groups (e.g., carboxylic acid, thiazole ring) .
  • 1H/13C NMR to verify proton environments and carbon backbone .
  • Mass spectrometry (HRMS or LC-MS) for molecular weight validation .
  • HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : The hydrochloride salt form enhances water solubility. For stability:

  • Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis .
  • Test solubility in DMSO (for biological assays) or aqueous buffers (pH 4–7) using sonication or mild heating .
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against antimicrobial targets?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Mechanistic studies : Fluorescence-based assays to assess bacterial membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to compare efficacy across analogs and resolve contradictions (e.g., poor solubility masking true activity) .

Q. What strategies are effective for optimizing structure-activity relationships (SAR) in this chemical class?

  • Methodological Answer :

  • Analog synthesis : Modify substituents at the 2-, 5-, or 6-positions (e.g., nitro, phenoxy, or methyl groups) to probe electronic and steric effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., bacterial topoisomerases) to prioritize analogs with favorable binding energies .
  • In vivo validation : Test lead compounds in murine infection models, correlating pharmacokinetics (e.g., AUC) with efficacy .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Troubleshooting steps :

Verify compound stability in assay media (e.g., serum protein binding) via LC-MS .

Assess metabolic liability using liver microsome assays (e.g., CYP450 metabolism) .

Optimize formulation (e.g., nanoemulsions) to enhance bioavailability .

  • Case study : If in vitro MIC is low but in vivo efficacy is poor, consider enhancing tissue penetration via prodrug strategies (e.g., esterification of the carboxylic acid) .

Q. What advanced techniques are recommended for studying interaction mechanisms with biological macromolecules?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with target proteins .
  • X-ray crystallography or cryo-EM for resolving binding modes .
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways affected in treated bacterial/fungal cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid hydrochloride

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